Physostigmine
Overview
Description
Physostigmine is a parasympathomimetic, specifically, a reversible cholinesterase inhibitor which effectively increases the concentration of acetylcholine at the sites of cholinergic transmission . It is used to reverse the effects of certain drugs or substances that interfere with this nerve-muscle communication . It is also used to treat glaucoma .
Synthesis Analysis
Physostigmine was first synthesized by Percy L. Julian in 1935 . The synthesis involves a series of steps including the Stollé Synthesis and the Williamson Ether Synthesis . The process involves reactions with various compounds such as ethyl sulfate, potassium hydroxide, chloroacetonitrile, sodium ethoxide, ethanol, sulfuric acid, platinum dioxide, hydrogen, formaldehyde, and methyl iodide .
Molecular Structure Analysis
The molecular formula of Physostigmine is C15H21N3O2 . Its molecular weight is 275.35 . The structure of Physostigmine has been analyzed using rigorous quantum chemical calculations .
Chemical Reactions Analysis
Physostigmine acts by interfering with the metabolism of acetylcholine. It is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft of the neuromuscular junction . It indirectly stimulates both nicotinic and muscarinic acetylcholine receptors .
Physical And Chemical Properties Analysis
Physostigmine is a white, odorless, microcrystalline powder . Its molecular weight is 275.35 . It is rapidly absorbed through membranes .
Scientific Research Applications
Treatment of Neurological Disorders
Physostigmine, a reversible acetylcholinesterase inhibitor, has been explored for its therapeutic potential in various neurological disorders. Its application in the experimental treatment of Alzheimer's disease, where it enhances cholinergic transmission in the brain, is of particular interest. This increase in acetylcholine concentration may have implications for memory and cognitive function in Alzheimer's patients (Somani & Dube, 1989).
Induction of Rapid Eye Movement (REM) Sleep
Research has shown that physostigmine can induce REM sleep when administered during non-REM sleep in normal human subjects. This finding suggests a role for cholinergic mechanisms in modulating sleep patterns, particularly in the induction of REM sleep (Sitaram et al., 1976).
Modulation of Acetylcholine Release
Studies have examined the effect of physostigmine on acetylcholine release in the brain, especially under conditions mimicking Alzheimer's disease. The drug has shown effects on presynaptic nicotinic autoreceptors in the hippocampus, influencing the release of acetylcholine and potentially affecting memory and cognitive functions (De Sarno & Giacobini, 1989).
Antidote for Organophosphate Poisoning
Physostigmine has been acknowledged as a potent antidote for organophosphate intoxication. Its ability to inhibit cholinesterase and cross the blood-brain barrier makes it effective in mitigating the effects of organophosphate poisoning. This property is particularly significant in the context of its prophylactic use in various animal species (Somani & Dube, 1989).
Analytical Determination and Biological Activity
Analytical methods for determining physostigmine in biological samples are crucial for understanding its pharmacokinetics and therapeutic efficacy. Studies have focused on high-performance liquid chromatography and fluorescence detection techniques to accurately measure physostigmine levels in plasma (Elsayed et al., 1989).
Biosynthesis of Physostigmine
The biosynthesis of physostigmine, a drug with potent biological activity used for various neurological disorders, has been explored. Recent studies have shed light on the biosynthetic pathway of physostigmine, revealing unique reaction cascades involving methylation and acetylation/deacetylation reactions (Liu et al., 2014).
Safety And Hazards
Physostigmine is super toxic. Probable oral lethal dose is less than 5 mg/kg for a 70 kg person . It is a slight fire hazard. When heated to decomposition it emits toxic fumes of nitrogen oxides . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVFDBKTWXHHD-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
Record name | PHYSOSTIGMINE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023471 | |
Record name | Physostigmine | |
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Molecular Weight |
275.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Physostigmine is a white, odorless, microcrystalline powder. Used as a cholinergic (anticholinesterase) agent and as a veterinary medication. (EPA, 1998), Solid | |
Record name | PHYSOSTIGMINE | |
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Record name | Physostigmine | |
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Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALC, BENZENE, CHLOROFORM, OILS, VERY SOL IN DICHLOROMETHANE, Sol in ether, Sol in dilute acids, 9.92e-01 g/L | |
Record name | Physostigmine | |
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Record name | Physostigmine | |
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Mechanism of Action |
Physostigmine inhibits acetylcholinesterase, the enzyme responsible for the breakdown of used acetylcholine. By interfering with the metabolism of acetylcholine, physostigmine indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse., CHARACTERISTIC PHARMACOLOGICAL EFFECTS OF ANTICHOLINESTERASE AGENTS ARE DUE PRIMARILY TO PREVENTION OF HYDROLYSIS OF ACETYLCHOLINE BY ACETYLCHOLINESTERASE @ SITES OF CHOLINERGIC TRANSMISSION. TRANSMITTER THUS ACCUMULATES, AND THE ACTION OF ACETYLCHOLINE THAT IS LIBERATED BY CHOLINERGIC IMPULSES OR THAT LEAKS FROM THE NERVE ENDING IS ENHANCED. /ACETYLCHOLINE/, ... PHYSOSTIGMINE, A TERTIARY AMINE, EXERTS /MINIMAL/ EFFECTS NOT RELATED TO ACETYLCHOLINESTERASE INHIBITION. AT SUFFICIENTLY HIGH DOSAGE, HOWEVER, IT HAS DIRECT BLOCKING ACTION AT AUTONOMIC GANGLIA., In chronic open-angle glaucoma, the exact mechanism by which miotics lower intraocular pressure is not precisely known; however, contraction of the ciliary muscle apparently opens the intratubular spaces and facilitates aqueous humor outflow., Antagonizes action of anticholinergics, which block the post-synaptic receptor sites of acetylcholine, by inhibiting the destruction of acetylcholine by acetylcholinesterase, thereby increasing the concentration of acetylcholine at sites of cholinergic transmission. | |
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Product Name |
Physostigmine | |
Color/Form |
ORTHORHOMBIC SPHENOIDAL PRISMS OR CLUSTERS OF LEAFLETS FROM ETHER OR BENZENE, WHITE MICROCRYSTALLINE POWDER, Colorless or pinkish crystals | |
CAS RN |
57-47-6 | |
Record name | PHYSOSTIGMINE | |
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Record name | PHYSOSTIGMINE | |
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Record name | Physostigmine | |
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Melting Point |
221 to 223 °F (EPA, 1998), 105-106 °C (ALSO AN UNSTABLE, LOW MELTING FORM, 86-87 °C), Acicular crystals; mp: 185-187 °C; one gram dissolves in 75 ml water at 25 °C (pH of 0.5% aq soln 5.8), in 16 ml water at 80 °C, in 16 ml alcohol, 5 ml boiling alcohol, in 6 ml chloroform, 250 ml ether. /Physostigmine salicylate/, Deliquescent scales; mp: 140 °C (after drying at 100 °C); one gram dissolves in 0.4 ml alcohol, 4 ml water (pH of 0.05M soln 4.7), 1200 ml ether; the solns are more prone to change color than those of the salicylate. /Physostigmine sulfate/, 105.5 °C | |
Record name | PHYSOSTIGMINE | |
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Record name | Physostigmine | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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